Bis(acetoxymethyl)cromoglycate
Description
CG/AM is chemically designated as 1,3-bis[[2'-[[(acetoxymethyl)oxy]carbonyl]chromon-5'-yl]oxy]-2-hydroxypropane. It accumulates intracellularly via hydrolysis of its acetoxymethyl ester groups, achieving 40-fold higher intracellular concentrations than extracellular levels . CG/AM inhibits Fc epsilon receptor (FcεRI)-mediated calcium influx and mediator secretion in mast cells, with an IC50 of ~40 μM in RBL-2H3 cells . Its mechanism involves binding to nucleoside 5'-diphosphate kinase (NDPK), a cytosolic enzyme critical for GTP generation during exocytosis .
Properties
CAS No. |
131619-07-3 |
|---|---|
Molecular Formula |
C29H24O15 |
Molecular Weight |
612.5 g/mol |
IUPAC Name |
acetyloxymethyl 5-[3-[2-(acetyloxymethoxycarbonyl)-4-oxochromen-5-yl]oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C29H24O15/c1-15(30)39-13-41-28(35)24-9-18(33)26-20(5-3-7-22(26)43-24)37-11-17(32)12-38-21-6-4-8-23-27(21)19(34)10-25(44-23)29(36)42-14-40-16(2)31/h3-10,17,32H,11-14H2,1-2H3 |
InChI Key |
RIEJXTNOHSBUQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O |
Other CAS No. |
131619-07-3 |
Synonyms |
1,3-bis((2'-(((acetoxymethyl)oxy)carbonyl)chromon-5'-yl)oxy)-2-hydroxypropane bis(acetoxymethyl)cromoglycate CG-AM |
Origin of Product |
United States |
Comparison with Similar Compounds
Disodium Cromoglycate (DSCG)
- Structure : Disodium salt of 5,5′-[(2-hydroxytrimethylene)dioxy]bis(4-oxo-4H-chromene-2-carboxylic acid) .
- Mechanism : Stabilizes mast cells by blocking calcium influx and mediator release, but acts extracellularly due to poor cell permeability .
- Pharmacokinetics : <1% oral absorption; administered via inhalation or nasal spray. Rapidly excreted in urine (2% of dose) and feces (84%) .
- Efficacy : Effective in asthma and allergic rhinitis but requires frequent dosing .
Nedocromil Sodium
- Structure: Pyranoquinoline dicarboxylic acid derivative.
- Mechanism: Similar to DSCG but with broader anti-inflammatory effects, including inhibition of eosinophil chemotaxis .
- Pharmacokinetics : Poor oral absorption; administered via inhalation.
- Efficacy: Comparable to DSCG in protecting against adenosine-induced bronchoconstriction in asthma patients .
KP-136
Ro 21-7634
Beclomethasone Dipropionate
- Class : Inhaled corticosteroid.
- Mechanism : Reduces inflammation via glucocorticoid receptor activation.
- Efficacy : Superior to DSCG in reducing wheeze-free days and improving peak flow rates in juvenile asthma .
Structural and Functional Comparison Table
Key Research Findings
- CG/AM vs. DSCG : CG/AM’s cell permeability enables intracellular targeting of NDPK, a mechanism absent in DSCG . This results in superior inhibition of FcεRI-mediated exocytosis (e.g., 63% reduction in Ca<sup>2+</sup> influx at 100 μM CG/AM vs. minimal effect by DSCG) .
- Oral Efficacy : KP-136 and Ro 21-7634 demonstrate oral activity, addressing a major limitation of DSCG and nedocromil .
- Clinical Relevance : Beclomethasone, though a steroid, is more effective than DSCG in severe asthma, highlighting the need for combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
